2-Methylhepta-1,6-dien-3-yne
CAS No.: 1001-88-3
Cat. No.: VC7930364
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001-88-3 |
|---|---|
| Molecular Formula | C8H10 |
| Molecular Weight | 106.16 g/mol |
| IUPAC Name | 2-methylhepta-1,6-dien-3-yne |
| Standard InChI | InChI=1S/C8H10/c1-4-5-6-7-8(2)3/h4H,1-2,5H2,3H3 |
| Standard InChI Key | JDSRPIAZFIFPGF-UHFFFAOYSA-N |
| SMILES | CC(=C)C#CCC=C |
| Canonical SMILES | CC(=C)C#CCC=C |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The IUPAC name 2-methylhepta-1,6-dien-3-yne defines a seven-carbon chain with:
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A methyl group at C2,
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Double bonds at C1–C2 and C6–C7,
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A triple bond at C3–C4.
SMILES Notation: CC(=C)C#CCC=C
InChIKey: JDSRPIAZFIFPGF-UHFFFAOYSA-N
Spectroscopic and Computational Data
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Molecular Formula: C₈H₁₀
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Geometric Features:
Table 1: Key Structural Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Triple Bond Length (C3–C4) | 1.20 Å | B3LYP/6-31G(d,p) |
| Double Bond Length (C1–C2) | 1.34 Å | ROSS-BLYP |
| Dipole Moment | 0.78 D | CCSD(T)/cc-pVTZ |
Synthesis and Catalytic Pathways
Traditional Methods
Divinylacetylenes like 2-methylhepta-1,6-dien-3-yne are synthesized via:
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Nieuwland Reaction: Acetylene polymerization using CuCl/NH₄Cl catalysts .
Example:
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Cross-Dimerization: Ru(0)-catalyzed reactions of alkenes and alkynes (e.g., [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)]) enable stereoselective formation .
Modern Catalytic Approaches
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Hydrovinylation: Ni(II) complexes induce enantioselective C–C bond formation, critical for pharmaceutical intermediates .
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Cycloadditions: [4+2] reactions with dienophiles yield functionalized bicyclic systems .
Table 2: Representative Synthetic Routes
Reactivity and Functionalization
Electrophilic Additions
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Halogenation: Cl₂ or Br₂ adds preferentially to terminal double bonds, forming 1,2-dihalides .
Example:
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Hydrogen Halides: HCl adds to triple bonds, producing chloroalkenes .
Cyclization and Ring Formation
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Thermal Cyclization: At 95–100°C, 2-methylhepta-1,6-dien-3-yne undergoes 6-π electrocyclic closure to bicyclic structures .
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Oxidative Coupling: Ru catalysts mediate [2+2+2] cyclizations for polycyclic aromatic hydrocarbons .
Applications in Organic Synthesis
Natural Product Synthesis
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Terpenoid Scaffolds: Serves as a dienophile in Diels-Alder reactions to construct fused rings in diterpenes .
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Steroid Analogues: Enantioselective hydrovinylation generates non-natural steroid configurations .
Materials Science
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